Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate
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Overview
Description
Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate is a synthetic thyroid hormone used primarily to treat hypothyroidism. It is known for its role in regulating metabolism and energy production in the body. This compound is also referred to as Liothyronine sodium and is a crucial component in thyroid hormone replacement therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate involves several steps. The starting material is typically L-tyrosine, which undergoes iodination to introduce iodine atoms at specific positions on the aromatic ring. The iodinated intermediate is then coupled with a hydroxyphenoxy group to form the final product. The reaction conditions often involve the use of strong acids or bases and require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain reaction conditions. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can remove iodine atoms, altering the compound’s activity.
Substitution: Halogen atoms can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various iodinated and deiodinated derivatives, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in regulating gene expression and cellular metabolism.
Medicine: Widely used in thyroid hormone replacement therapy and investigated for its potential in treating other endocrine disorders.
Industry: Employed in the production of diagnostic reagents and as a reference standard in pharmaceutical quality control
Mechanism of Action
The compound exerts its effects by mimicking the action of natural thyroid hormones. It binds to thyroid hormone receptors in the nucleus of cells, leading to the activation of specific genes involved in metabolism and energy production. This results in increased protein synthesis, enhanced breakdown of cholesterol, and regulation of embryonic development .
Comparison with Similar Compounds
Similar Compounds
Levothyroxine: Another synthetic thyroid hormone used to treat hypothyroidism. It has a longer half-life compared to Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate.
Diiodothyronine: A less commonly used thyroid hormone with different metabolic effects.
Triiodothyronine: Similar in structure but with one less iodine atom, leading to different biological activity.
Uniqueness
This compound is unique due to its specific iodination pattern, which confers distinct biological properties. Its rapid onset of action and potent metabolic effects make it a valuable therapeutic agent in managing thyroid disorders .
Properties
IUPAC Name |
sodium;2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXXSUDPJJJJLC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I3NNaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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